Azasetron

Übersicht

Beschreibung

Azasetron is a compound explored for its potential in various fields, notably for its chemical synthesis and properties. It falls within the broader category of azo compounds and azines, which have been subject to extensive research due to their wide range of applications and significance in pharmaceuticals and other biological fields.

Synthesis Analysis

The synthesis of this compound and related compounds involves complex chemical processes, including the synthesis of heterocycles using precursors like tetronic acid through multicomponent reactions (MCRs). Azo compounds, including this compound, can be synthesized using classical methods such as diazotization/azo coupling, highlighting the versatile methods available for generating effective azo derivatives.

Molecular Structure Analysis

The molecular structure of this compound is analyzed through techniques like X-ray crystallography and homology modeling, which provide insights into its three-dimensional conformation and the importance of various amino acid substitutions observed among azo and azine compounds. These structural analyses are crucial for understanding the compound's functional diversity and potential interactions with biological targets.

Chemical Reactions and Properties

This compound's chemical properties are defined by its participation in reactions characteristic of azo and azine compounds. These reactions include the transformation of azolylthioacetic acids, showcasing a broad spectrum of biological effects such as antioxidant and antimicrobial activities, which denote the compound's reactivity and functional versatility.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are determined by its molecular structure and the presence of functional groups. These properties are essential for its application in various fields, influencing its behavior in biological systems and its interaction with other compounds.

Chemical Properties Analysis

This compound's chemical properties, including its reactivity with other substances, pharmacophore features, and the potential for forming derivatives, are crucial for its application in medicinal chemistry. The compound's ability to undergo transformations, such as phosphorylation or coupling reactions, expands its utility and effectiveness in various chemical and biological contexts.

Wissenschaftliche Forschungsanwendungen

Transdermales Arzneimittel-Abgabesystem

Azasetron wurde bei der Formulierung eines transdermalen Arzneimittel-Abgabesystems verwendet . Dieses System wurde entwickelt, um eine anhaltende Freisetzung von this compound zur Behandlung von verzögerter, durch Chemotherapie induzierter Übelkeit und Erbrechen zu ermöglichen . Das System verwendet einen Medikament-in-Klebstoff-Pflaster, der this compound enthält und vielversprechende Ergebnisse in sowohl In-vitro- als auch In-vivo-Studien zeigte .

Chemotherapie-induzierte Übelkeit und Erbrechen (CINV)-Behandlung

This compound wird üblicherweise zur Behandlung von Chemotherapie-induzierter Übelkeit und Erbrechen (CINV) verwendet . Es ist besonders wirksam bei der Behandlung dieser Symptome, die zu den schwerwiegendsten Nebenwirkungen der Chemotherapie gehören .

Pharmakokinetische Studien

This compound wurde in pharmakokinetischen Studien verwendet, um seine Absorption und Verteilung im Körper zu verstehen . Diese Studien sind entscheidend für die Bestimmung der Dosierung und Häufigkeit der Verabreichung des Arzneimittels .

Stabilitätsstudien

Es wurden Untersuchungen durchgeführt, um die Stabilität von this compound unter verschiedenen Bedingungen zu verstehen . Diese Studien sind wichtig, um die Wirksamkeit des Arzneimittels während der Lagerung und Verabreichung zu gewährleisten .

Forschung zu bioaktiven kleinen Molekülen

This compound wird als bioaktives kleines Molekül klassiert und wird in der Forschung zur Proteinanalyse verwendet

Wirkmechanismus

Azasetron, also known as Nthis compound, is a potent and selective antagonist of the serotonin 5-HT3 receptor . It is primarily used as an antiemetic to manage nausea and vomiting induced by cancer chemotherapy .

Target of Action

The primary target of this compound is the 5-HT3 receptor , a type of serotonin receptor . This receptor plays a crucial role in the transmission of signals in the nervous system, particularly those related to nausea and vomiting .

Mode of Action

This compound acts by blocking the 5-HT3 receptors . By doing so, it prevents serotonin, a neurotransmitter, from binding to these receptors and triggering the vomiting reflex .

Biochemical Pathways

It is known that the drug’s action on the 5-ht3 receptors can influence various downstream effects, primarily the suppression of the vomiting reflex .

Pharmacokinetics

This compound exhibits good bioavailability, with approximately 90% of the orally administered drug being absorbed . It is excreted in urine, with about 60-70% of the administered dose being excreted as the unmetabolized form . The drug can be administered both orally and intravenously .

Result of Action

The primary result of this compound’s action is the prevention of nausea and vomiting induced by cancer chemotherapy . By blocking the 5-HT3 receptors, this compound inhibits the vomiting reflex, thereby alleviating these symptoms .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Azasetron interacts with the serotonin 5-HT3 receptors, which are ligand-gated ion channels found in the central and peripheral nervous systems. By binding to these receptors, this compound inhibits the action of serotonin, a neurotransmitter involved in the emetic response. This interaction prevents the initiation of the vomiting reflex, making this compound effective in controlling chemotherapy-induced nausea and vomiting .

Cellular Effects

This compound exerts significant effects on various cell types, particularly those involved in the gastrointestinal tract and the central nervous system. By blocking serotonin 5-HT3 receptors on vagal nerve terminals and in the chemoreceptor trigger zone, this compound reduces the release of neurotransmitters that trigger the vomiting reflex. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, leading to a decrease in nausea and vomiting symptoms .

Molecular Mechanism

At the molecular level, this compound binds to the serotonin 5-HT3 receptors with high affinity, preventing serotonin from activating these receptors. This binding inhibits the subsequent ion channel opening and the influx of cations, which are necessary for the propagation of the emetic signal. Additionally, this compound’s interaction with these receptors can modulate the release of other neurotransmitters, further contributing to its antiemetic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces emesis without significant adverse effects. At higher doses, it can cause toxic effects, including alterations in cardiovascular function and potential neurotoxicity. These threshold effects highlight the importance of dose optimization to maximize therapeutic benefits while minimizing risks .

Metabolic Pathways

This compound is metabolized primarily in the liver through cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways involve hydroxylation and subsequent conjugation reactions, leading to the formation of inactive metabolites. These metabolites are then excreted via the kidneys. The interaction of this compound with these metabolic enzymes can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, allowing it to exert effects on central nervous system receptors. Binding proteins and transporters, such as P-glycoprotein, play a role in its cellular localization and accumulation, affecting its therapeutic action .

Subcellular Localization

This compound’s subcellular localization is primarily within the plasma membrane, where it interacts with serotonin 5-HT3 receptors. Post-translational modifications, such as phosphorylation, can influence its receptor binding affinity and activity. These modifications may also direct this compound to specific cellular compartments, enhancing its antiemetic efficacy .

Eigenschaften

IUPAC Name |

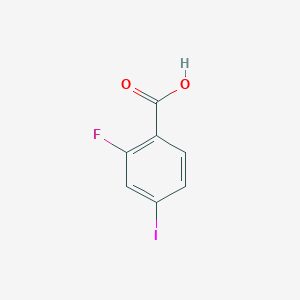

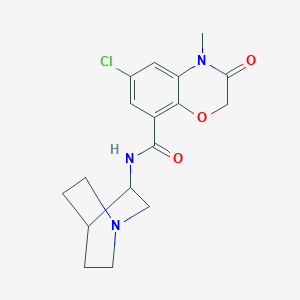

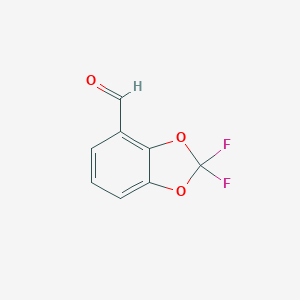

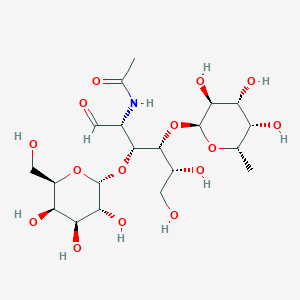

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKZPHOXUVCQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045651 | |

| Record name | Azasetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123040-69-7 | |

| Record name | Azasetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123040-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azasetron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azasetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16837 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azasetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZASETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77HC7URR9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Azasetron?

A1: this compound exerts its antiemetic effects by acting as a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. [, ] This means it binds to the receptor and blocks the action of serotonin, a neurotransmitter involved in the vomiting reflex.

Q2: Where are 5-HT3 receptors located that are relevant to this compound's antiemetic effect?

A2: 5-HT3 receptors involved in emesis are found in several locations, including the peripheral nervous system within the gastrointestinal tract and the central nervous system, specifically in the chemoreceptor trigger zone and the vomiting center in the brainstem. []

Q3: How does the blockade of 5-HT3 receptors by this compound translate into reduced nausea and vomiting?

A3: By binding to and blocking 5-HT3 receptors, this compound prevents serotonin from binding to these receptors. This inhibition disrupts the transmission of nerve impulses that would normally trigger the vomiting reflex in response to chemotherapy or other emetogenic stimuli. []

Q4: What is the molecular formula and weight of this compound Hydrochloride?

A4: The molecular formula of this compound Hydrochloride is C19H20ClN3O3 • HCl, and its molecular weight is 406.30 g/mol.

Q5: Is there any spectroscopic data available for this compound Hydrochloride?

A5: Yes, researchers have employed High-Performance Liquid Chromatography (HPLC) methods with ultraviolet (UV) detection for the quantification of this compound Hydrochloride and its related substances. A study utilized a Luna C18 column with a mobile phase of methanol and phosphoric buffer solution, detecting this compound Hydrochloride at a wavelength of 330 nm. []

Q6: Does this compound Hydrochloride have any known catalytic properties?

A6: this compound Hydrochloride is primarily recognized for its pharmacological activity as a 5-HT3 receptor antagonist and is not reported to possess catalytic properties.

Q7: Have any computational chemistry studies been conducted on this compound Hydrochloride?

A7: While specific computational studies might exist, the provided research abstracts do not delve into the computational modeling aspects of this compound Hydrochloride.

Q8: What formulations of this compound Hydrochloride are available or being investigated?

A10: this compound Hydrochloride is available as a solution for injection and is also being investigated for transdermal delivery using drug-in-adhesive patches. [, ] Researchers found that the optimal transdermal patch formulation contained DURO-TAK 87-9301 as the adhesive, 5% isopropyl myristate as the permeation enhancer, and 5% this compound Hydrochloride. []

Q9: What is the absorption profile of this compound Hydrochloride?

A11: this compound Hydrochloride exhibits nonlinear absorption characteristics due to the involvement of specialized transporters in both the absorptive and secretory directions in the intestines. [] Oral administration in rats demonstrated that absorption mainly occurs in the small intestine, with over 91% absorption estimated from radioactivity excretion in urine and bile. []

Q10: How is this compound Hydrochloride metabolized?

A12: Metabolism of this compound Hydrochloride primarily occurs in the liver. [, ] In rats, N-oxidation of the azabicyclooctane ring is a key metabolic pathway, primarily facilitated by flavin-containing monooxygenases (FMO). Other metabolic reactions include N-demethylation and hydroxylation, which are catalyzed by cytochrome P450 enzymes. []

Q11: How is this compound Hydrochloride excreted?

A13: Excretion of this compound Hydrochloride and its metabolites occur through both urinary and biliary routes. In rats, approximately 60-70% of intravenously or orally administered this compound Hydrochloride is excreted unchanged in the urine. [] Biliary excretion contributes to a lesser extent. []

Q12: Does this compound Hydrochloride exhibit any dose-dependent pharmacokinetic behavior?

A14: Yes, this compound Hydrochloride displays nonlinear pharmacokinetic behavior. Studies in rats show that the area under the plasma concentration-time curve increases greater than dose proportionally. [] This nonlinearity is thought to be due to the saturation of metabolic capacity in the liver at higher doses. []

Q13: How does rectal administration of this compound Hydrochloride compare to oral administration?

A17: Rectal administration of this compound Hydrochloride, delivered as a suppository, results in faster and greater absorption compared to oral administration. In rabbits, the absolute bioavailability of rectal this compound Hydrochloride was significantly higher (52.9%) than that of the oral route (21.6%). []

Q14: What types of in vivo studies have been conducted to assess the efficacy of this compound Hydrochloride?

A18: Numerous in vivo studies have been conducted, mainly involving animal models (e.g., rats, rabbits) to characterize the pharmacokinetic properties of this compound Hydrochloride and evaluate its antiemetic effects. [, , , , , ]

Q15: Have any clinical trials been conducted on this compound Hydrochloride?

A19: Yes, several clinical trials have investigated the safety and efficacy of this compound Hydrochloride in preventing chemotherapy-induced nausea and vomiting (CINV). [, , , , , , , , , , , , , , , , ]

Q16: What is the clinical efficacy of this compound Hydrochloride in preventing CINV?

A20: Clinical trials have demonstrated that this compound Hydrochloride is effective in preventing both acute and delayed CINV, particularly in patients receiving highly emetogenic chemotherapy, including cisplatin-based regimens. [, , , , , , ]

Q17: How does the efficacy of this compound Hydrochloride compare to other antiemetic drugs?

A21: Studies have compared the efficacy of this compound Hydrochloride to other antiemetic drugs, such as ondansetron and granisetron. While generally comparable in efficacy, some studies suggest potential advantages of this compound Hydrochloride in specific situations, such as a longer duration of action or a lower incidence of certain side effects. [, , , , , , ]

Q18: Has this compound Hydrochloride demonstrated efficacy in preventing postoperative nausea and vomiting (PONV)?

A22: Yes, clinical observations suggest that this compound Hydrochloride effectively reduces the incidence of PONV, particularly when administered before the end of surgery. [, , , ] Studies have also explored different timings and dosages for optimal PONV prevention. [, , , ]

Q19: What is the safety profile of this compound Hydrochloride?

A25: Clinical trials indicate that this compound Hydrochloride is generally well-tolerated. [, , , ]

Q20: Are there any ongoing efforts to improve the delivery of this compound Hydrochloride to specific targets?

A26: Research on transdermal patches for this compound Hydrochloride delivery represents an effort to explore alternative administration routes and potentially improve patient compliance by providing a more convenient and non-invasive delivery method. []

Q21: What analytical techniques are commonly used to quantify this compound Hydrochloride in biological samples?

A27: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) and tandem mass spectrometry (MS/MS), are frequently employed for the sensitive and selective quantification of this compound Hydrochloride in biological matrices like plasma. [, , ]

Q22: Has capillary electrophoresis been explored for the analysis of this compound Hydrochloride?

A28: Yes, capillary electrophoresis coupled with electrochemical luminescence detection has shown promise as a sensitive and convenient method for determining this compound Hydrochloride in pharmaceutical formulations. []

Q23: What is known about the dissolution and solubility properties of this compound Hydrochloride?

A29: While the provided research abstracts do not provide specific details on the dissolution rate or solubility of this compound Hydrochloride, its formulation as an injection and investigation in transdermal patches suggest adequate solubility in aqueous and potentially other pharmaceutical solvents. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7S)-3-Methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B53435.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine](/img/structure/B53449.png)